molecular formula C28H50N6O7 B14245122 Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine CAS No. 257862-17-2

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine

Cat. No.: B14245122
CAS No.: 257862-17-2
M. Wt: 582.7 g/mol
InChI Key: KQRBTIDIHFHVCZ-YFNVTMOMSA-N
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Description

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine is a peptide compound composed of six amino acids: glycine, leucine, proline, leucine, alanine, and leucine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water or enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.

    Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.

Scientific Research Applications

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine has various applications in scientific research:

    Chemistry: Studying peptide synthesis, structure, and stability.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine: Similar peptides with slight variations in amino acid sequence.

    Cyclo(glycyl-L-leucyl): A cyclic dipeptide with different structural properties.

    Glycyl-L-prolyl-L-glutamate: Another peptide with distinct biological activities.

Uniqueness

This compound is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer unique structural and functional properties compared to other peptides.

Properties

CAS No.

257862-17-2

Molecular Formula

C28H50N6O7

Molecular Weight

582.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C28H50N6O7/c1-15(2)11-19(25(37)30-18(7)24(36)33-21(28(40)41)13-17(5)6)32-26(38)22-9-8-10-34(22)27(39)20(12-16(3)4)31-23(35)14-29/h15-22H,8-14,29H2,1-7H3,(H,30,37)(H,31,35)(H,32,38)(H,33,36)(H,40,41)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

KQRBTIDIHFHVCZ-YFNVTMOMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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